molecular formula C12H26N2 B14426332 N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) CAS No. 79953-29-0

N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine)

Cat. No.: B14426332
CAS No.: 79953-29-0
M. Wt: 198.35 g/mol
InChI Key: WECNGPDOWXUTLO-UHFFFAOYSA-N
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Description

N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) is an organic compound characterized by a cyclohexane ring with two methylene bridges, each connected to an N-methylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) typically involves the reaction of cyclohexane-1,1-diylbis(methylene) with N-methylmethanamine under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the cyclohexane derivative is treated with N-methylmethanamine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane, 1,1’-(1,2-ethanediyl)bis-: Similar in structure but with an ethanediyl bridge instead of methylene.

    Cyclohexane, 1,1’-ethylidenebis-: Contains an ethylidene bridge instead of methylene.

    Cyclohexane, 1,1’-(1-methylethylidene)bis-: Features a methylethylidene bridge

Uniqueness

N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

79953-29-0

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

1-[1-[(dimethylamino)methyl]cyclohexyl]-N,N-dimethylmethanamine

InChI

InChI=1S/C12H26N2/c1-13(2)10-12(11-14(3)4)8-6-5-7-9-12/h5-11H2,1-4H3

InChI Key

WECNGPDOWXUTLO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1(CCCCC1)CN(C)C

Origin of Product

United States

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